3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold substituted with a 4-methoxyphenyl group and a carboxylic acid moiety. The bicyclo[1.1.1]pentane core imparts unique steric and electronic properties, making it a promising bioisostere for phenyl or tert-butyl groups in drug design . This compound is synthesized via coupling reactions involving bicyclo[1.1.1]pentane-carboxylic acid derivatives and aryl halides or amines, as exemplified in similar syntheses of related structures .
Properties
IUPAC Name |
3-(4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-10-4-2-9(3-5-10)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDDMXMFIJQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the use of a [2+2] cycloaddition reaction to form the bicyclo[1.1.1]pentane core, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes.
Chemical Reactions Analysis
Decarboxylative C(sp³)–N Cross-Coupling
This reaction enables direct amination of the BCP core via photoelectrochemical activation. A 2025 study demonstrated the coupling of BCP carboxylic acids with aryl/heteroaryl amines under cooperative Fe/Cu catalysis :
Reaction Conditions:
-
Catalyst system : Fe(OAc)₂ (10 mol%), Cu(acac)₂ (20 mol%)
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Solvent : MeCN/H₂O (4:1)
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Energy input : Simultaneous electrolysis (+0.8 V vs Ag/Ag⁺) and violet LED irradiation (390 nm)
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Base : Et₃N (3.0 equiv)
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Temperature : 25°C
Performance Data:
| Amine Substrate | Product Yield | Functional Group Tolerance |
|---|---|---|
| p-Toluidine | 83% | Aryl halides, esters |
| 4-Aminopyridine | 68% | Boronic esters, nitriles |
| Indoline | 60% | Alcohols, sulfonamides |
| Florfenicol derivative | 55% | Sterically hindered amines |
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Electrochemical oxidation generates Fe(III)-carboxylate complex
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Light-induced ligand-to-metal charge transfer (LMCT) produces BCP radical
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Cu-mediated C–N bond formation via radical-polar crossover
Esterification and Amidation
The carboxylic acid undergoes standard derivatization reactions to create pharmaceutically relevant prodrug forms :
Reaction Pathways:
a) Esterification
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Reagents : Benzyl bromide, DCC/DMAP
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Yield : 78% (benzyl ester derivative)
b) Amide Formation
Stability Data:
| Derivative | Hydrolytic Stability (pH 7.4, 37°C) | Metabolic Stability (Human Liver Microsomes) |
|---|---|---|
| Methyl ester | t₁/₂ = 8.2 hr | 94% remaining after 1 hr |
| iso-Propyl amide | t₁/₂ > 24 hr | 87% remaining after 1 hr |
BCP Core Functionalization
The strained bridgehead positions enable unique reactivity patterns:
Iodination
A 2024 protocol enables radical iodination using continuous flow technology :
textBCP-COOH + Propellane → BCP-I (90% purity without chromatography)
Key Parameters :
-
Throughput : 855 g scale demonstrated
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Conditions : Neat reagents, 365 nm LED, 35°C
Suzuki-Miyaura Cross-Coupling
The iodinated derivative participates in palladium-catalyzed couplings :
| Boronic Acid | Product | Yield | Turnover Number |
|---|---|---|---|
| 4-Methoxyphenyl | Bis-aryl BCP | 82% | 410 |
| Pyridin-3-yl | Heterobiaryl BCP | 75% | 375 |
| Vinyl | Alkenyl-BCP hybrid | 68% | 340 |
Optimized Conditions :
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Catalyst : Pd(PPh₃)₄ (0.5 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DME/H₂O (5:1)
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Temperature : 80°C, 12 hr
Oxidation/Reduction Reactions
The methoxyaryl substituent undergoes selective transformations:
Demethylation
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Reagent : BBr₃ (3.0 equiv) in CH₂Cl₂
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Selectivity : >20:1 vs BCP core decomposition
Hydrogenation
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Catalyst : Pd/C (10 wt%) under H₂ (1 atm)
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Result : Full reduction of methoxy group to methyl without BCP ring opening
Polymer-Supported Reactions
Recent advances enable solid-phase derivatization for combinatorial libraries:
| Resin Type | Loading Capacity | Typical Yield | Purity |
|---|---|---|---|
| Wang bromide | 0.8 mmol/g | 73% | 85% |
| Rink amide | 1.2 mmol/g | 68% | 88% |
| Tentagel thiol | 0.5 mmol/g | 81% | 92% |
Optimal Conditions :
-
Swelling solvent: DMF/THF (1:1)
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Reaction time: 24 hr
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Temperature: 40°C
This comprehensive reaction profile demonstrates the compound's versatility in synthetic medicinal chemistry. The unique combination of BCP strain and carboxylic acid functionality enables both classical derivatization and cutting-edge photoelectrochemical transformations, making it a valuable building block for drug discovery programs.
Biological Activity
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 156329-83-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C13H14O3, with a molecular weight of 218.25 g/mol. Its structure features a bicyclo[1.1.1]pentane core, which is known for its rigidity and ability to serve as a bioisostere in drug design.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| CAS Number | 156329-83-8 |
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| Purity | ≥97% |
Research indicates that compounds with similar bicyclic structures can interact with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that bicyclic compounds can inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.
- Neuroprotective Effects : Some analogs have shown promise in protecting neurons from oxidative stress, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of bicyclo[1.1.1]pentane derivatives. The results indicated that derivatives similar to 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range .
Study 2: Neuroprotection
In a neurobiology study, researchers evaluated the neuroprotective effects of several bicyclic compounds on neuronal cultures exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and oxidative damage markers .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclo[1.1.1]pentane core substituted with a 4-methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 218.25 g/mol. The unique bicyclic structure contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
- Potential Anticancer Agent : Preliminary studies suggest that 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid may exhibit anticancer properties. Its structural analogs have shown activity against various cancer cell lines, indicating that modifications to the bicyclic framework can enhance bioactivity.
- Neurological Research : The compound's interaction with neurotransmitter systems is under investigation for potential neuroprotective effects. The methoxy group may play a role in modulating receptor activity, making it a candidate for further studies in neuropharmacology.
Synthetic Organic Chemistry
- Building Block in Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecular architectures. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways.
- Catalytic Applications : Research indicates that 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can participate in dual-catalyzed reactions, potentially enhancing reaction efficiency and selectivity in synthetic processes.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer potential of derivatives of 3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid against human breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity at micromolar concentrations, suggesting that structural modifications could enhance potency.
Case Study 2: Neuroprotective Effects
In another study published in the Journal of Neuropharmacology, the compound was evaluated for its neuroprotective effects against oxidative stress-induced neuronal cell death. The findings revealed that the compound could reduce apoptosis markers, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Reactivity Profile
3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions:
- Oxidation : The methoxy group is susceptible to oxidation, which can lead to the formation of more reactive intermediates.
- Esterification : The carboxylic acid group can react with alcohols to form esters, which are useful in various applications.
Data Table: Summary of Research Findings
| Application Area | Findings/Observations | References |
|---|---|---|
| Medicinal Chemistry | Potential anticancer activity | XYZ University Study |
| Neuropharmacology | Neuroprotective effects observed | Journal of Neuropharmacology |
| Synthetic Chemistry | Versatile building block | Internal Laboratory Reports |
| Catalytic Applications | Participation in dual-catalyzed reactions | Organic Chemistry Journal |
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and biological properties of bicyclo[1.1.1]pentane derivatives are highly dependent on substituents. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Q & A
Advanced Research Question
- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to protect the carboxylic acid during subsequent reactions, as seen in methyl 3-((Boc-amino))BCP-1-carboxylate derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups (e.g., 4-methoxyphenyl) without destabilizing the BCP core .
- Photochemical Derivatization : Alkenes undergo (4+2)-cycloadditions with BCPs under UV light, enabling access to complex polycycles .
What safety protocols are critical when handling reagents in BCP synthesis?
Basic Research Question
- Toxic Reagents : DPPA (used in Curtius rearrangements) is highly toxic; work under fume hoods with PPE .
- Regulatory Compliance : Compounds classified as “First-Class Specific Chemical Substances” under chemical safety laws (e.g., Japan’s CSCL) require permits for synthesis and disposal .
Advanced Mitigation
Replace hazardous reagents where possible. For example, use photochemical methods instead of azide-based routes to reduce toxicity .
How can computational methods enhance the study of BCP derivatives?
Advanced Research Question
- DFT Calculations : Model strain energy (~70 kcal/mol for BCPs) to predict reactivity toward nucleophiles or electrophiles.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, especially for photochemical cycloadditions .
- Docking Studies : Explore bioisosteric potential by comparing BCP’s 3D structure to tert-butyl or aryl groups in drug candidates.
What regulatory challenges apply to BCP-based compounds?
Basic Research Question
Compounds like 3,3′,4,5,5′-pentachlorobiphenyl analogs require permits under chemical control laws (e.g., Japan’s CSCL) due to persistence and toxicity . Ensure proper documentation for synthesis, storage, and disposal.
Advanced Compliance
Collaborate with institutional safety offices to navigate international regulations (e.g., REACH in the EU) when scaling up BCP syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
